molecular formula C14H16N2O6 B14357069 Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate CAS No. 90298-73-0

Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate

Cat. No.: B14357069
CAS No.: 90298-73-0
M. Wt: 308.29 g/mol
InChI Key: QZKDZOMMCXLPQK-UHFFFAOYSA-N
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Description

Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C15H17NO6 It is known for its unique structure, which includes a benzodioxole ring, a hydrazinylidene group, and a propanedioate ester

Preparation Methods

The synthesis of Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with a benzodioxole derivative under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate. The process involves the formation of a hydrazone intermediate, which is then converted to the final product through a series of steps including condensation and esterification .

Chemical Reactions Analysis

Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Condensation: The hydrazinylidene group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides

Scientific Research Applications

Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a drug candidate for treating various diseases due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The hydrazinylidene group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. These interactions can result in the inhibition of enzyme activity, induction of apoptosis in cancer cells, and antimicrobial effects .

Comparison with Similar Compounds

Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate can be compared with other similar compounds, such as:

Properties

CAS No.

90298-73-0

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

diethyl 2-(1,3-benzodioxol-5-ylhydrazinylidene)propanedioate

InChI

InChI=1S/C14H16N2O6/c1-3-19-13(17)12(14(18)20-4-2)16-15-9-5-6-10-11(7-9)22-8-21-10/h5-7,15H,3-4,8H2,1-2H3

InChI Key

QZKDZOMMCXLPQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC2=C(C=C1)OCO2)C(=O)OCC

Origin of Product

United States

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